2-Quinolinethiol

Catalog No.
S713905
CAS No.
2637-37-8
M.F
C9H7NS
M. Wt
161.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Quinolinethiol

CAS Number

2637-37-8

Product Name

2-Quinolinethiol

IUPAC Name

1H-quinoline-2-thione

Molecular Formula

C9H7NS

Molecular Weight

161.23 g/mol

InChI

InChI=1S/C9H7NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11)

InChI Key

KXZSVYHFYHTNBI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=S)N2

Solubility

22.6 [ug/mL]

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=S)N2

Electrochemistry

One application of 2-Quinolinethiol lies in the study of its electrochemical behavior. Researchers have employed hanging mercury drop electrodes to investigate its oxidation and reduction processes. These studies provide insights into the molecule's electronic structure and its potential interactions with other molecules at the electrode surface [1].

Source

[1] Sigma-Aldrich. (n.d.). 2-Quinolinethiol 97% 2637-37-8. Retrieved March 5, 2024, from

2-Quinolinethiol is an organic compound with the chemical formula C9_9H7_7NS. It consists of a quinoline ring substituted with a thiol group (-SH) at the second position. This compound is notable for its potential applications in various fields, including chemistry and biology, due to its unique structural properties and reactivity. The presence of both nitrogen and sulfur in its structure allows for diverse interactions, making it a subject of interest in medicinal chemistry and materials science .

: Studies have shown that 2-quinolinethiol can catalyze hydrogen evolution reactions, indicating its potential as an electrocatalyst .
  • Formation of Metal Complexes: The nitrogen atom in the quinoline ring can coordinate with metal ions, forming complexes that have applications in catalysis and materials science .
  • The biological activity of 2-quinolinethiol has been explored in various studies. It exhibits:

    • Antimicrobial Properties: Research indicates that compounds containing quinoline derivatives can possess antimicrobial activity, making them potential candidates for developing new antibiotics.
    • Antioxidant Activity: The thiol group contributes to its capacity to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
    • Enzyme Inhibition: Some studies suggest that 2-quinolinethiol may inhibit specific enzymes, which could be leveraged in therapeutic contexts.

    Several methods exist for synthesizing 2-quinolinethiol:

    • From Quinoline Derivatives: It can be synthesized by introducing a thiol group to quinoline through electrophilic substitution reactions.
    • Thionation Reactions: Quinoline can be treated with sulfur sources (like phosphorus pentasulfide) to yield 2-quinolinethiol.
    • Metal-Catalyzed Processes: Certain metal catalysts facilitate the formation of thiol groups on quinoline derivatives under mild conditions .

    The applications of 2-quinolinethiol span multiple fields:

    • Pharmaceuticals: Due to its biological activity, it is being investigated for use in drug development, particularly as an antimicrobial or antioxidant agent.
    • Materials Science: Its ability to form metal complexes makes it useful in creating novel materials with specific electronic or optical properties.
    • Analytical Chemistry: It serves as a reagent for detecting metal ions due to its chelating properties .

    Interaction studies involving 2-quinolinethiol often focus on its behavior in biological systems and its interactions with metals:

    • Metal Ion Binding: Research has demonstrated that 2-quinolinethiol can effectively bind with various metal ions, forming stable complexes that may have implications for metal ion sensing and removal from solutions.
    • Biological Interactions: Studies are ongoing to understand how this compound interacts with biological macromolecules, which could elucidate its mechanism of action as a potential therapeutic agent .

    Several compounds share structural characteristics with 2-quinolinethiol, including:

    • 8-Quinolinethiol
      • Similar structure but with the thiol group at the eighth position.
      • Exhibits different electrochemical properties compared to 2-quinolinethiol.
    • Quinoline
      • Lacks the thiol group; primarily studied for its aromatic properties and as a precursor for various chemical syntheses.
    • Thioquinoline
      • Contains a sulfur atom similar to 2-quinolinethiol but lacks the nitrogen functionality of the quinoline ring.

    Comparison Table

    CompoundThiol Group PositionNotable Properties
    2-QuinolinethiolSecondAntioxidant, antimicrobial
    8-QuinolinethiolEighthDifferent catalytic properties
    QuinolineNonePrecursor for synthesis
    ThioquinolineAttached to ringLacks nitrogen functionality

    The uniqueness of 2-quinolinethiol lies in its specific position of the thiol group and its resultant biological activities, which differentiate it from other similar compounds. Its dual functionality as both a nitrogenous base and a sulfur-containing compound provides diverse opportunities for research and application across various scientific domains.

    XLogP3

    1.9

    UNII

    XW9BW0P3YZ

    GHS Hazard Statements

    Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    2637-37-8

    General Manufacturing Information

    2(1H)-Quinolinethione: INACTIVE

    Dates

    Modify: 2023-08-15

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